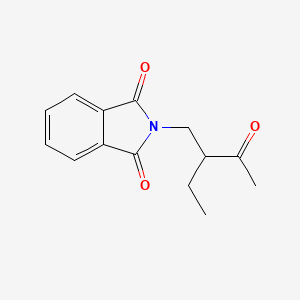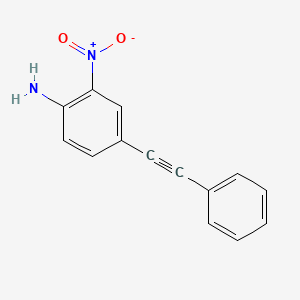
Benzenamine, 2-nitro-4-(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-nitro-4-(phenylethynyl)- is an organic compound with a complex structure that includes a benzenamine core substituted with a nitro group at the second position and a phenylethynyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-nitro-4-(phenylethynyl)- typically involves a multi-step process. One common method starts with the nitration of benzenamine to introduce the nitro group. This is followed by a Sonogashira coupling reaction to attach the phenylethynyl group. The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of reactive intermediates and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2-nitro-4-(phenylethynyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of new substituents on the aromatic ring, depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzenamine, 2-nitro-4-(phenylethynyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2-nitro-4-(phenylethynyl)- involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenylethynyl group can enhance binding affinity to hydrophobic pockets in proteins. These interactions can modulate biological pathways and exert various effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 2-nitro-N-phenyl-: Similar structure but lacks the phenylethynyl group.
Benzenamine, 4-ethoxy-2-nitro-: Contains an ethoxy group instead of a phenylethynyl group.
Uniqueness
The phenylethynyl group, in particular, enhances its utility in materials science and medicinal chemistry .
Propiedades
Número CAS |
120703-28-8 |
|---|---|
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-nitro-4-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C14H10N2O2/c15-13-9-8-12(10-14(13)16(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,15H2 |
Clave InChI |
ONZAGAYCLKFGFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
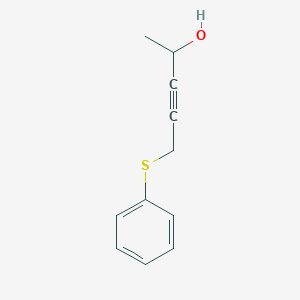
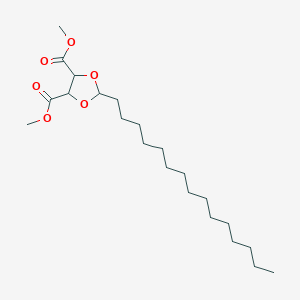
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
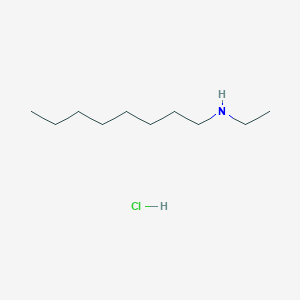
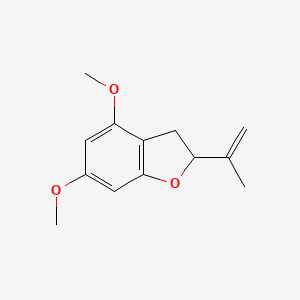

![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
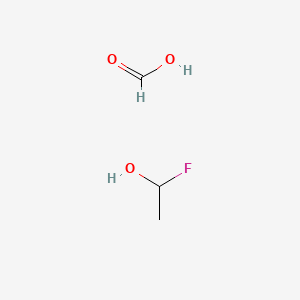
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)
